![molecular formula C12H16N2O3S B12589036 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol CAS No. 647014-34-4](/img/structure/B12589036.png)
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a sulfonyl group linked to a pyridine ring via an ethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via selective oxidation or substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Coupling with pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative through an ethene bridge, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethene bridge provides rigidity to the molecule, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.
Pyridine derivatives: Compounds such as pyridoxine and nicotinamide contain the pyridine ring.
Sulfonyl compounds: Sulfonamides and sulfonylureas have similar sulfonyl groups.
Uniqueness: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is unique due to its combination of a piperidine ring, a sulfonyl group, and a pyridine ring linked by an ethene bridge. This unique structure provides distinct chemical properties and potential biological activities not found in simpler analogs.
Eigenschaften
CAS-Nummer |
647014-34-4 |
|---|---|
Molekularformel |
C12H16N2O3S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
1-(2-pyridin-3-ylethenylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C12H16N2O3S/c15-12-3-7-14(8-4-12)18(16,17)9-5-11-2-1-6-13-10-11/h1-2,5-6,9-10,12,15H,3-4,7-8H2 |
InChI-Schlüssel |
HHTJEXXUEMITOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)S(=O)(=O)C=CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
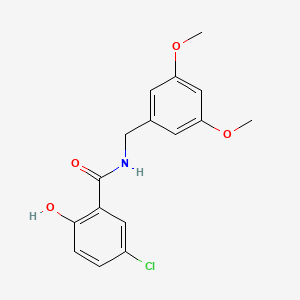
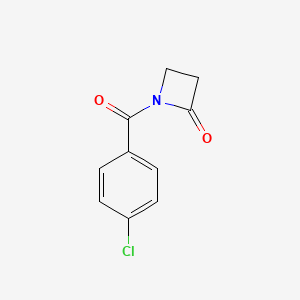
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
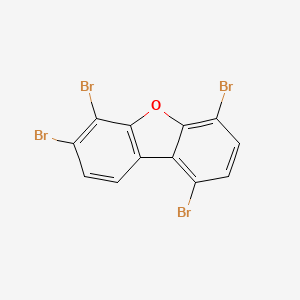
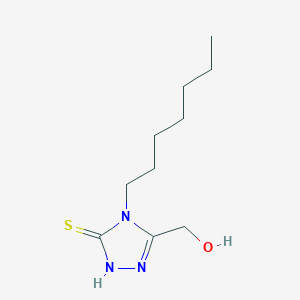
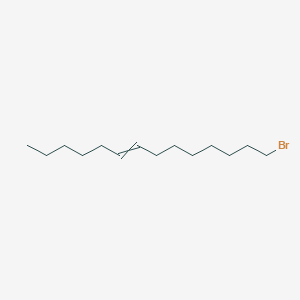
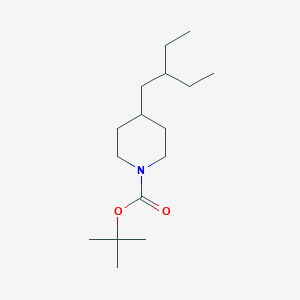
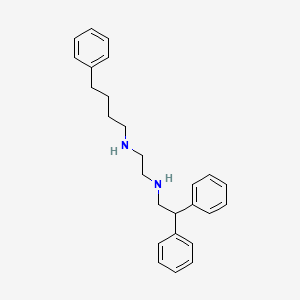
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
